molecular formula C8H8N2O2 B596648 6-Methoxyl-2-aminobenzoxazol CAS No. 13895-08-4

6-Methoxyl-2-aminobenzoxazol

Cat. No.: B596648
CAS No.: 13895-08-4
M. Wt: 164.164
InChI Key: WQMHWUZZUTWZSC-UHFFFAOYSA-N
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Description

6-Methoxyl-2-aminobenzoxazol is a heterocyclic aromatic compound with the molecular formula C8H8N2O2 It is a derivative of benzoxazole, characterized by the presence of a methoxy group at the 6th position and an amino group at the 2nd position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyl-2-aminobenzoxazol typically involves the reaction of 2-aminophenol with a suitable methoxy-substituted reagent. One common method is the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 5°C to room temperature for about one hour .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyl-2-aminobenzoxazol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at positions adjacent to the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

6-Methoxyl-2-aminobenzoxazol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Lacks the methoxy group at the 6th position.

    6-Methoxybenzoxazole: Lacks the amino group at the 2nd position.

    2-Aminobenzimidazole: Contains an imidazole ring instead of a benzoxazole ring.

Uniqueness

6-Methoxyl-2-aminobenzoxazol is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

6-Methoxyl-2-aminobenzoxazol is a compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features both methoxy and amino groups, which contribute to its unique chemical reactivity and biological profile. The presence of these functional groups enhances the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, studies show that this compound can inhibit the growth of Candida albicans , a common fungal pathogen, by disrupting its energy metabolism and increasing reactive oxygen species (ROS) production .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cellular assays using the T-Jurkat cell line, this compound was found to possess antiproliferative effects. This suggests that it may interfere with cancer cell growth through mechanisms that require further elucidation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Preliminary studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully characterized.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Induction of Oxidative Stress : By increasing ROS levels in target cells, it can induce apoptosis in cancerous and fungal cells.
  • Disruption of Cellular Membranes : Its chemical structure allows it to integrate into cellular membranes, affecting their integrity and function.

Study on Antifungal Activity

A notable study evaluated the antifungal activity of this compound against Candida albicans. The results indicated a significant reduction in fungal viability correlated with increased ROS production and decreased mitochondrial membrane potential . This highlights the compound's potential as a therapeutic agent against fungal infections.

Anticancer Research

In another investigation focusing on cancer cell lines, this compound demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. The study emphasized the need for further research to identify specific molecular targets within cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Organism/Cell Line Mechanism Reference
AntimicrobialCandida albicansIncreased ROS; metabolic disruption
AnticancerT-Jurkat cell lineCytotoxicity; apoptosis induction
Anti-inflammatoryVariousModulation of inflammatory pathways

Properties

IUPAC Name

6-methoxy-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMHWUZZUTWZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732643
Record name 6-Methoxy-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13895-08-4
Record name 6-Methoxy-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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